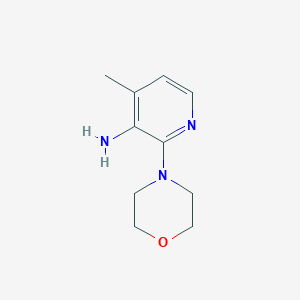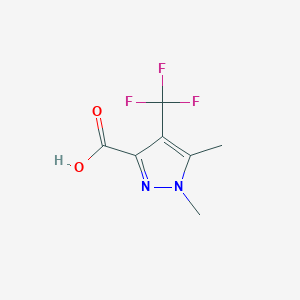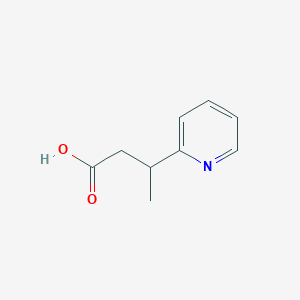
3-(Pyridin-2-yl)butanoic acid
Übersicht
Beschreibung
3-(Pyridin-2-yl)butanoic acid is a member of pyridines . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The IUPAC name for this compound is 4-pyridin-3-ylbutanoic acid .
Synthesis Analysis
The synthetic routes for the preparation of this compound are based on the reaction of diketene with aromatic primary amine and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate .Molecular Structure Analysis
The molecular structure of this compound was determined using single-crystal X-ray diffraction technique . The whole molecule is planar with the root mean square deviation (r.m.s.d.) of all the non-hydrogen atoms being 0.041 (2) Å .Chemical Reactions Analysis
In the reaction of a γ-amino acid and glucose (Maillard reaction), γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid was isolated in low yield . This indicates that this compound can participate in Maillard reactions.Physical And Chemical Properties Analysis
The computed properties of this compound include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . Its Topological Polar Surface Area is 50.2 Ų .Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Research
3-(Pyridin-2-yl)butanoic acid derivatives have been explored for their potential in treating idiopathic pulmonary fibrosis. For instance, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a nonpeptidic αvβ6 integrin inhibitor, shows promise in this area. The compound demonstrated high affinity and selectivity for the αvβ6 integrin, indicating its potential as a therapeutic agent in clinical investigations for idiopathic pulmonary fibrosis treatment (Procopiou et al., 2018).
2. Material Science and Nanotechnology
The compound has been utilized in the assembly of polymeric-based ternary europium (III) complexes for optical sensing structures. Specifically, the lanthanide coordination in these complexes can create functional films with ultrafine fibers that exhibit strong luminescent signal transduction. This application is particularly relevant in the development of novel optical sensors (Li et al., 2019).
3. Chemistry and Catalysis
In the field of chemistry, this acid derivative plays a role in the degradation mechanism of pyridine in drinking water. Research indicates that the degradation of pyridine, through a dielectric barrier discharge system, involves the oxidation of pyridine derivatives, with this compound being one of the intermediate products. This study offers insights into the treatment of nitrogen heterocyclic compounds in water purification processes (Li et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQDIIZOQIDPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
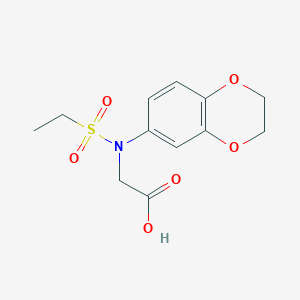
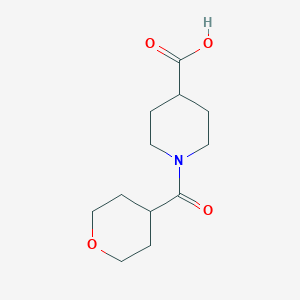
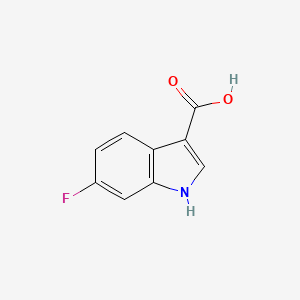

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)
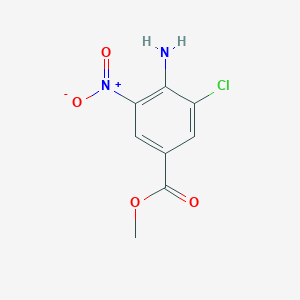
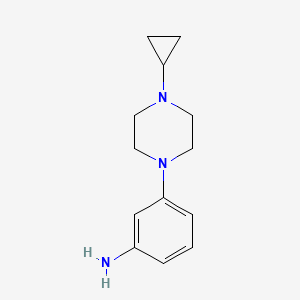
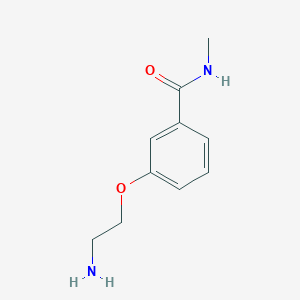
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)
